

# Application of 2,4'-Dichlorobenzophenone in the Synthesis of Key Pharmaceutical Intermediates

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **2,4'-Dichlorobenzophenone**

Cat. No.: **B146651**

[Get Quote](#)

## Introduction

**2,4'-Dichlorobenzophenone** is a versatile chemical intermediate that serves as a crucial building block in the synthesis of various active pharmaceutical ingredients (APIs). Its unique structure, featuring a benzophenone core with chlorine atoms at the 2 and 4' positions, provides reactive sites for a range of chemical transformations. This allows for the construction of complex molecular architectures found in several important drugs. This document provides detailed application notes and experimental protocols for the use of **2,4'-dichlorobenzophenone** and its derivatives in the synthesis of intermediates for the antifungal agents ketoconazole and miconazole, and the antidepressant sertraline.

## Synthesis of Ketoconazole Intermediates

Ketoconazole is a broad-spectrum antifungal agent. A key precursor, 2,4-dichloroacetophenone, which can be synthesized from precursors related to **2,4'-dichlorobenzophenone**, is often used as a starting material. The synthesis involves the formation of a dioxolane ring, followed by bromination, substitution with imidazole, and subsequent coupling with a piperazine moiety.

## Experimental Protocols

Protocol 1.1: Synthesis of cis-2-(Bromomethyl)-2-(2,4-dichlorophenyl)-1,3-dioxolane-4-methanol (3)

This protocol outlines the initial steps in the synthesis of a key ketoconazole intermediate starting from 2,4-dichloroacetophenone.

- **Ketalization:** In a round-bottom flask equipped with a Dean-Stark apparatus, a mixture of 2,4-dichloroacetophenone (189 g, 1.0 mol), glycerine (110 g, 1.2 mol), p-toluenesulfonic acid monohydrate (6 g) in benzene (400 mL) and n-butanol (200 mL) is refluxed for 24 hours with azeotropic removal of water.[\[1\]](#)
- **Bromination:** After cooling the mixture to 40 °C, bromine (192 g, 1.2 mol) is added dropwise over 2 hours.[\[1\]](#) The mixture is stirred for an additional 30 minutes and then evaporated in vacuo.[\[1\]](#)
- **Work-up and Isolation:** The residue is dissolved in dichloromethane (CH<sub>2</sub>Cl<sub>2</sub>), washed with 6 N NaOH solution (200 mL), dried over magnesium sulfate (MgSO<sub>4</sub>), and the solvent is evaporated in vacuo to yield the product as an oil.[\[1\]](#)

Protocol 1.2: Synthesis of *cis*-[2-(Bromomethyl)-2-(2,4-dichlorophenyl)-1,3-dioxolan-4-yl]methyl Benzoate (4)

- **Benzoylation:** To a solution of the crude oil from Protocol 1.1 (311.2 g, 0.91 mol) in dry pyridine (600 mL) at 5 °C, benzoyl chloride (140.5 g, 1.0 mol) is added dropwise over 1 hour.[\[1\]](#)
- **Reaction Quench and Extraction:** The mixture is stirred for 2.5 hours and then diluted with water. The product is extracted with chloroform (CHCl<sub>3</sub>). The organic layer is washed with 6 N HCl, dried over MgSO<sub>4</sub>, and evaporated in vacuo.[\[1\]](#)
- **Purification:** The oily residue is solidified by stirring with methanol. The solid is then purified by crystallization from ethanol to afford the pure *cis* isomer.[\[1\]](#)

Protocol 1.3: Synthesis of *cis*-1-Acetyl-4-(4-[[2-(2,4-dichlorophenyl)-2-(1H-imidazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl)piperazine (Ketoconazole)

- **Imidazole Coupling:** A solution of *cis*-[2-(Bromomethyl)-2-(2,4-dichlorophenyl)-1,3-dioxolan-4-yl]methyl benzoate (4) (220.0 g, 0.492 mol) and a threefold excess of imidazole (100.0 g, 1.476 mol) in dry dimethylacetamide (DMA) is refluxed for 4 days.[\[1\]](#)

- Saponification: The resulting ester is saponified by refluxing with NaOH in a dioxane-water medium to yield the corresponding alcohol.[1]
- Mesylation and Final Coupling: The alcohol is converted to its methanesulfonate derivative, which is then coupled with the sodium salt of 1-acetyl-4-(4-hydroxyphenyl)piperazine in dimethyl sulfoxide (DMSO) at 80 °C for 5 hours to yield ketoconazole.[1] The crude product is purified by crystallization from 4-methyl-2-pentanone.[1]

## Quantitative Data for Ketoconazole Intermediate Synthesis

| Step                         | Starting Material(s)                                                       | Product                                                                                        | Reagents and Solvents                                             | Yield | Purity     | Reference |
|------------------------------|----------------------------------------------------------------------------|------------------------------------------------------------------------------------------------|-------------------------------------------------------------------|-------|------------|-----------|
| Ketalization and Bromination | 2,4-Dichloroacetophenone, Glycerine, Bromine                               | cis-2-(Bromomethyl)-2-(2,4-dichlorophenyl)-1,3-dioxolane-4-methanol                            | p-Toluenesulfonic acid, Benzene, n-Butanol, Dichloromethane, NaOH | 91%   | 94.3% (GC) | [1]       |
| Benzoylation                 | cis-2-(Bromomethyl)-2-(2,4-dichlorophenyl)-1,3-dioxolane-4-methanol        | cis-[2-(Bromomethyl)-2-(2,4-dichlorophenyl)-1,3-dioxolan-4-yl]methyl Benzoate                  | Benzoyl chloride, Pyridine, Chloroform, Methanol, Ethanol         | 50%   | 100% (GC)  | [1]       |
| Imidazole Coupling           |                                                                            | cis-[2-(2,4-dichlorophenyl)-2-(1H-dichlorophenyl)-1,3-dioxolan-4-yl]methyl Benzoate, Imidazole | Dimethylacetamide, Nitric acid, Isopropanol                       | 55%   | -          | [1]       |
| Saponification               | cis-[2-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)methyl Benzoate, Imidazole | cis-2-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)methyl Benzoate                                 | NaOH, Dioxane, Water                                              | 96%   | -          | [1]       |

ylmethyl)-1 ylmethyl)-1  
,3- ,3-  
dioxolan-4- dioxolan-4-  
yl]methyl methanol  
Benzoate

---

|                   |                                                                                    |                  |                                                                          |     |   |                     |
|-------------------|------------------------------------------------------------------------------------|------------------|--------------------------------------------------------------------------|-----|---|---------------------|
| Final<br>Coupling | cis-2-(2,4-<br>Dichloroph<br>enyl)-2-<br>(1H-<br>imidazol-1-<br>ylmethyl)-1<br>,3- | Ketoconaz<br>ole | Sodium<br>hydride,<br>Dimethyl<br>sulfoxide,<br>4-Methyl-2-<br>pentanone | 59% | - | <a href="#">[1]</a> |
|-------------------|------------------------------------------------------------------------------------|------------------|--------------------------------------------------------------------------|-----|---|---------------------|

---

## Synthesis of Miconazole Intermediates

Miconazole is another important imidazole-based antifungal agent. A key step in its synthesis involves the N-alkylation of imidazole with a derivative of **2,4'-dichlorobenzophenone**, followed by reduction and O-alkylation.

## Experimental Protocols

### Protocol 2.1: Synthesis of $\alpha$ -(1-Imidazolyl)-2,4-dichloroacetophenone

- N-Alkylation: In a 500 mL three-necked flask, dissolve imidazole (8g) and triethylamine (18 mL) in benzene (150 mL).[\[2\]](#) Heat the mixture to 70°C with stirring for 20 minutes.[\[2\]](#)
- Addition of Chloroacetophenone: Slowly add a benzene solution of 2,4-dichloro- $\alpha$ -chloroacetophenone (22.35 g) dropwise to the reaction mixture.[\[2\]](#)

- Reaction and Work-up: Maintain the reaction at 70°C for 1.5 hours.<sup>[2]</sup> After completion, filter the mixture to remove triethylamine hydrochloride. The filtrate is washed with 1% hydrochloric acid to remove unreacted imidazole and triethylamine hydrochloride.<sup>[2]</sup> The organic layer is then processed to obtain the product.

#### Protocol 2.2: Synthesis of 1-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-yl)ethanol

- Reduction: To a suspension of sodium borohydride (0.045 g, 1.1 mmol) in anhydrous methanol (50 mL) at a temperature below 5 °C, add a solution of α-(1-Imidazolyl)-2,4-dichloroacetophenone (0.284 g, 1.1 mmol) in methanol (5 mL) under a nitrogen atmosphere.
- Reaction Progression: Stir the resulting mixture at room temperature for 1 hour, followed by heating at 50 °C for 1 hour.
- Isolation: After cooling, the solvent is removed in vacuo. Water (10 mL) is added, and the product is extracted with ethyl acetate. The organic phase is dried and concentrated to yield the product.

#### Protocol 2.3: Synthesis of Miconazole

- Formation of Mesylate: Dissolve 2,4-dichlorobenzyl alcohol (0.212 g, 1.2 mmol) in dichloromethane (10 mL) and cool to 0 °C. Add triethylamine (0.17 mL, 1.2 mmol) followed by the dropwise addition of methanesulfonyl chloride (0.094 mL, 1.2 mmol). Stir the mixture at 0 °C for 90 minutes.
- O-Alkylation: In a separate flask, treat a solution of 1-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-yl)ethanol (0.256 g, 1 mmol) in DMF (10 mL) with sodium hydride (0.040 g, 1.1 mmol) at 0 °C. Stir the mixture at room temperature for 1 hour.
- Final Reaction and Isolation: Cool the mixture to 0 °C and add the crude mesylate solution in DMF. Stir for 1 hour at room temperature. Quench the reaction with water and extract the product.

## Quantitative Data for Miconazole Intermediate Synthesis

| Step         | Starting Material(s)                                                            | Product                                            | Reagents and Solvents                                                     | Yield | Purity | Reference |
|--------------|---------------------------------------------------------------------------------|----------------------------------------------------|---------------------------------------------------------------------------|-------|--------|-----------|
| N-Alkylation | 2,4-Dichloro- $\alpha$ -chloroacetophenone, Imidazole                           | $\alpha$ -(1-Imidazolyl)-2,4-dichloroacetophenone  | Triethylamine, Benzene, Hydrochloric acid                                 | 65.5% | 99.7%  | [2]       |
| Reduction    | $\alpha$ -(1-Imidazolyl)-2,4-dichloroacetophenone                               | 1-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-yl)ethanol | Sodium borohydride, Methanol                                              | 60%   | -      |           |
| O-Alkylation | 1-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-yl)ethanol, 2,4-Dichlorobenzyl chloride | Miconazole                                         | Sodium hydride, DMF, Methanesulfonic acid, Triethylamine, Dichloromethane | 70%   | -      |           |

## Synthesis of Sertraline Intermediates

Sertraline is a selective serotonin reuptake inhibitor (SSRI) used to treat depression. The synthesis of sertraline often involves 3,4-dichlorobenzophenone as a key starting material, which can be prepared from precursors related to **2,4'-dichlorobenzophenone**.

## Experimental Protocols

Protocol 3.1: Synthesis of 4-(3,4-Dichlorophenyl)-3,4-dihydro-1(2H)-naphthalenone

- Stobbe Condensation: 3,4-Dichlorobenzophenone is condensed with diethyl succinate in the presence of a base like potassium tert-butoxide in an alcoholic solvent.
- Hydrolysis and Decarboxylation: The resulting ester is hydrolyzed with hydrobromic acid in refluxing acetic acid.
- Hydrogenation: The butenoic acid derivative is then hydrogenated over a palladium on carbon (Pd/C) catalyst in ethyl acetate.
- Cyclization: The resulting butanoic acid is converted to its acyl chloride with thionyl chloride and then cyclized using aluminum chloride in carbon disulfide to yield the tetralone intermediate.

#### Protocol 3.2: Synthesis of N-[4-(3,4-Dichlorophenyl)-3,4-dihydro-1(2H)-naphthalenylidene]methanamine

- Imine Formation: A mixture of 4-(3,4-dichlorophenyl)-3,4-dihydro-1(2H)-naphthalenone (165 g, 1 mol equiv) and isopropyl alcohol (700 mL) is cooled to -5 to -10°C in a pressure-rated vessel.[3]
- Addition of Methylamine: Monomethylamine (60.2 g, 3.4 mol equiv) is added, and the mixture is heated to 85-100°C for 16 hours.[3]
- Isolation: The mixture is cooled to -15°C for 24 hours, and the product is isolated by filtration. [3]

#### Protocol 3.3: Synthesis of Sertraline

- Reduction: The imine from Protocol 3.2 is reduced using hydrogen gas over a Pd/C catalyst in a suitable solvent like THF.
- Resolution: The resulting racemic mixture of cis- and trans-sertraline is resolved using D-(-)-mandelic acid to selectively crystallize the desired (1S,4S)-cis isomer.
- Salt Formation: The resolved free base is then converted to the hydrochloride salt.

## Quantitative Data for Sertraline Intermediate Synthesis

| Step                          | Starting Material(s)                                                    | Product                                                                   | Reagents and Solvents                                                                                                      | Yield | Purity/Selectivity | Reference |
|-------------------------------|-------------------------------------------------------------------------|---------------------------------------------------------------------------|----------------------------------------------------------------------------------------------------------------------------|-------|--------------------|-----------|
| Imine Formation               | 4-(3,4-Dichlorophenyl)-3,4-dihydro-1(2H)-naphthalenone, Monomethylamine | N-[4-(3,4-Dichlorophenyl)-3,4-dihydro-1(2H)-naphthalenylidene]methylamine | Isopropyl alcohol                                                                                                          | ~92%  | 95%                | [3]       |
| Reductive Amination (Greener) | Sertraline Tetralone, Monomethylamine                                   | Sertraline Imine                                                          | Ethanol, 50-55°C, 16h                                                                                                      | >95%  | High               | [4]       |
| Nitrone Route                 | Sertraline Tetralone, N-methylhydroxylamine hydrochloride               | Sertraline                                                                | Methanol, rt                                                                                                               | 81%   | cis/trans 92:8     | [4]       |
| Chiral Iodoimine Route        | 3,4-Dichlorocinnamic acid derivative                                    | Chiral Iodoimine                                                          | (S)-2-phenyloxazolidinone, CuBr-SMe <sub>2</sub> , NaBH <sub>4</sub> , I <sub>2</sub> -PPh <sub>3</sub> -imidazole, t-BuLi | 45%   | Enantioselective   | [4]       |

## Visualizations

# Experimental Workflow for Ketoconazole Intermediate Synthesis



[Click to download full resolution via product page](#)

Caption: Synthetic workflow for a key intermediate in the synthesis of Ketoconazole.

## Mechanism of Action: Ketoconazole Inhibition of Fungal CYP51

[Click to download full resolution via product page](#)

Caption: Ketoconazole inhibits the fungal enzyme CYP51, disrupting ergosterol synthesis.

## Mechanism of Action: Sertraline and the Serotonin Transporter (SERT)



[Click to download full resolution via product page](#)

Caption: Sertraline blocks the serotonin transporter (SERT), increasing serotonin levels.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. semanticscholar.org [semanticscholar.org]
- 2. datapdf.com [datapdf.com]
- 3. EP1059287A1 - Process for preparing sertraline from chiral tetralone - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [Application of 2,4'-Dichlorobenzophenone in the Synthesis of Key Pharmaceutical Intermediates]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b146651#application-of-2-4-dichlorobenzophenone-in-pharmaceutical-intermediate-synthesis>]

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)